4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chloromethyl group at the 4-position and a methyl group at the 1-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chloro-2-methylpyridine with hydrazine hydrate to form the pyrazole ring, followed by chloromethylation at the 4-position. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out at elevated temperatures to facilitate cyclization and chloromethylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation Reactions: The compound can undergo oxidation at the methyl group or the pyrazole ring, leading to the formation of corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the compound can occur at the pyrazole ring or the chloromethyl group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Amino or thio derivatives at the 4-position.
Oxidation Products: Hydroxyl or oxide derivatives at the methyl group or pyrazole ring.
Reduction Products: Reduced derivatives at the pyrazole ring or chloromethyl group.
Scientific Research Applications
4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer activity.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- 1-(3-Chloro-2-methylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
- 3,4-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Uniqueness
4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group at the 4-position allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-(chloromethyl)-1-methyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-12-8-6(4-10-12)5(3-9)2-7(13)11-8/h2,4H,3H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKHSPGDIYSIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=O)N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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